Thymidine-5'-diphosphate

Vue d'ensemble

Description

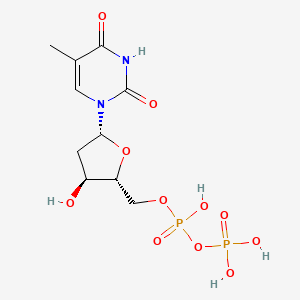

DTDP is a thymidine phosphate having a diphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate and a thymidine phosphate. It is a conjugate acid of a dTDP(3-).

dTDP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Thymidine-5'-diphosphate is a natural product found in Homo sapiens, Leishmania mexicana, and Trypanosoma brucei with data available.

dTDP is a metabolite found in or produced by Saccharomyces cerevisiae.

Activité Biologique

Thymidine-5'-diphosphate (dTDP) is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and cellular metabolism. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, interactions with various enzymes, and implications in health and disease.

Chemical Structure and Properties

This compound has the following chemical properties:

- Chemical Formula : CHNOP

- Molecular Weight : 402.1884 g/mol

- CAS Number : 108322-12-9

The compound consists of a thymidine base linked to a diphosphate group, which is essential for its biological function as a substrate in enzymatic reactions.

This compound is primarily involved in the synthesis of deoxythymidine triphosphate (dTTP), the building block for DNA. The conversion from dTMP to dTDP is catalyzed by thymidylate kinase (TMPK), which requires ATP and magnesium ions as cofactors .

Enzymatic Pathways

-

Thymidylate Kinase Activity :

- Converts dTMP to dTDP.

- Plays a critical role in the salvage pathway for nucleotide synthesis.

- Nucleoside Diphosphate Kinase :

Biological Functions

This compound is implicated in several biological processes:

- DNA Replication : As a precursor to dTTP, it is essential for DNA synthesis during cell division.

- Cell Cycle Regulation : It participates in signaling pathways that regulate cell cycle progression and apoptosis .

- Metabolic Pathways : Involved in various metabolic pathways including nucleotide metabolism and energy transfer.

Biological Activity and Therapeutic Potential

The biological activity of dTDP extends to its potential therapeutic applications:

Anti-infection Properties

Research indicates that dTDP can exhibit anti-infection properties against various pathogens, including viruses and bacteria. It has been studied for its potential use in antiviral therapies targeting HIV, HSV, and other viral infections .

Cancer Research

Thymidine metabolites have been explored for their role in cancer treatment strategies. Proper modulation of thymidine metabolism can enhance the efficacy of chemotherapeutic agents by sensitizing tumor cells .

Case Studies and Research Findings

Several studies have highlighted the importance of thymidine metabolites:

- Study on Thymidine Metabolism :

- Antiviral Activity :

Data Table: Biological Activities of this compound

Applications De Recherche Scientifique

Biochemical Role and Metabolism

Thymidine-5'-diphosphate serves as an intermediate in the synthesis of thymidine-5'-triphosphate (dTTP), which is essential for DNA replication. The conversion of thymidine to dTDP involves the action of thymidine kinases and phosphokinases, which catalyze the phosphorylation of thymidine through a series of enzymatic reactions:

- Thymidine → Thymidine 5'-monophosphate → Thymidine 5'-diphosphate → Thymidine 5'-triphosphate

These reactions are critical for maintaining nucleotide pools within cells and are particularly important in rapidly dividing cells, such as those found in tumors .

Cancer Research

Recent studies have identified dTDP's role in cancer biology, particularly regarding its involvement in nucleotide metabolism. Research indicates that manipulating dTDP levels can influence cancer cell proliferation and survival:

- Nucleotide Imbalance : A study demonstrated that sustained consumption of deoxythymidine monophosphate (dTMP) by certain enzymes can induce a nucleotide imbalance, leading to apoptosis in triple-negative breast cancer cells. This suggests that targeting dTDP metabolism could be a viable strategy for cancer treatment .

- Phosphokinase Activity : The identification of specific phosphokinases that utilize dTDP in their catalytic pathways has opened avenues for developing targeted therapies aimed at disrupting these pathways in cancer cells .

Potential Therapeutic Applications

This compound has been explored for its potential therapeutic applications beyond its traditional roles:

- Antiviral Activity : Research has indicated that dTDP may play a role in antiviral drug development by serving as a substrate for enzymes involved in viral replication processes .

- Biomarker Potential : The presence of dTDP has been detected in various foods, suggesting its potential as a biomarker for dietary intake and metabolic health. This could lead to further research on its implications in nutrition and disease prevention .

Table 1: Summary of Key Studies Involving this compound

Analyse Des Réactions Chimiques

Role as an Intermediate

dTDP plays a crucial role as an intermediate in the synthesis of thymidine-5'-triphosphate (dTTP) from thymidine-5'-monophosphate (dTMP) . Phosphokinases catalyze each step in the reaction sequence :

Thymidine ⇌ Thymidine 5'-monophosphate ⇌ Thymidine 5'-diphosphate ⇌ Thymidine 5'-triphosphate

Reactions Involving dTDP

-

Phosphorylation: dTDP can be phosphorylated to form dTTP, a crucial building block for DNA synthesis .

-

Dephosphorylation: dTDP can be dephosphorylated to form dTMP .

-

Substrate for Thymidine Kinases: dTDP acts as a feedback inhibitor of type 2 thymidine kinases .

dTDP in Metabolic Pathways

dTDP participates in several metabolic pathways, including:

-

Deoxyribonucleotide synthesis: As an intermediate in the formation of dTTP .

-

Carbohydrate metabolism: dTDP-glucose is formed from dTTP and glucose-1-phosphate .

Reactions of Thymidine Kinases

Thymidine kinases (TKs) catalyze the transfer of a γ-phosphoryl moiety from ATP to 2'-deoxy-thymidine (dThd) to produce thymidine 5'-monophosphate (dTMP). Some TKs also convert dTMP to dTDP .

Thymidylate Synthase Activity

Thymidylate synthase utilizes 5,10-Methylene-THF and dUMP to produce Dihydrofolic acid and 5-Thymidylic acid, providing the sole de novo source of dTMP for DNA biosynthesis .

Hydrolysis

5-Thymidylic acid can be hydrolyzed into Thymidine and Phosphate .

Reactions with ATP

Adenosine triphosphate can react with 5-Thymidylic acid to produce ADP and dTDP .

QM/MM MD Study

A study on type II thymidine kinase, Thermotoga maritima TmTK, found that the reaction follows a concerted, dissociative S<sub>N</sub>2 reaction mechanism . The 5′-oxygen of the ribose moiety in thymidine is phosphorylated by the γ-phosphate of ATP, assisted by an asynchronous deprotonation of the 5′-hydroxyl by a GLU84 base .

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLXYODCHAELLY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027011 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-97-4 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.